REACTION_CXSMILES
|
C([O:3][C:4](=[O:46])[C:5]([CH3:45])([CH3:44])[CH2:6][C:7]1[N:8]([CH2:29][C:30]2[CH:35]=[CH:34][C:33]([C:36]3[CH:37]=[CH:38][C:39]([O:42][CH3:43])=[N:40][CH:41]=3)=[CH:32][CH:31]=2)[C:9]2[C:14]([C:15]=1[S:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[CH:13][C:12]([O:21][CH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][N:24]=1)=[CH:11][CH:10]=2)C.O[Li].O>C1COCC1.CO.O>[N:24]1[CH:25]=[CH:26][CH:27]=[CH:28][C:23]=1[CH2:22][O:21][C:12]1[CH:13]=[C:14]2[C:9](=[CH:10][CH:11]=1)[N:8]([CH2:29][C:30]1[CH:31]=[CH:32][C:33]([C:36]3[CH:37]=[CH:38][C:39]([O:42][CH3:43])=[N:40][CH:41]=3)=[CH:34][CH:35]=1)[C:7]([CH2:6][C:5]([CH3:45])([CH3:44])[C:4]([OH:46])=[O:3])=[C:15]2[S:16][C:17]([CH3:20])([CH3:19])[CH3:18] |f:1.2,3.4.5|
|
Name
|
3-[5-(Pyrid-2-ylmethoxy)-3-(2-methyl-2-propylthio)-1-[4-(2-methoxypyrid-5-yl)benzyl]indol-2-yl]-2,2-dimethylpropionic acid ethyl ester
|
Quantity
|
693 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(CC=1N(C2=CC=C(C=C2C1SC(C)(C)C)OCC1=NC=CC=C1)CC1=CC=C(C=C1)C=1C=CC(=NC1)OC)(C)C)=O
|
Name
|
LiOH.H2O
|
Quantity
|
54.75 g
|
Type
|
reactant
|
Smiles
|
O[Li].O
|
Name
|
EtOAc Petroleum ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
THF MeOH water
|
Quantity
|
6.91 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CO.O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred overnight (about 12 hours)
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
The THF/MeOH/water solvent mixture was removed in vacuo and about 6 liters of water
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The organic impurities were removed with extraction
|
Type
|
EXTRACTION
|
Details
|
The compound was extracted twice with dichloromethane in 6 liter batches
|
Type
|
WASH
|
Details
|
wash
|
Type
|
WASH
|
Details
|
a brine wash
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
CONCENTRATION
|
Details
|
the organic layer was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)COC=1C=C2C(=C(N(C2=CC1)CC1=CC=C(C=C1)C=1C=CC(=NC1)OC)CC(C(=O)O)(C)C)SC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 623 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |